molecular formula C11H20N2O4 B8130554 tert-Butyl (trans-4-nitrocyclohexyl)carbamate

tert-Butyl (trans-4-nitrocyclohexyl)carbamate

Cat. No.: B8130554
M. Wt: 244.29 g/mol
InChI Key: VSAWQOUTQPBEFF-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-nitrocyclohexyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-nitrocyclohexyl)carbamate typically involves the reaction of trans-4-nitrocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

trans-4-nitrocyclohexylamine+Boc2Otert-Butyl (trans-4-nitrocyclohexyl)carbamate\text{trans-4-nitrocyclohexylamine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} trans-4-nitrocyclohexylamine+Boc2​O→tert-Butyl (trans-4-nitrocyclohexyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (trans-4-nitrocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The carbamate group can be hydrolyzed under acidic conditions to yield the corresponding amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Acidic conditions, such as hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: trans-4-aminocyclohexylamine.

    Reduction: trans-4-nitrocyclohexylamine.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (trans-4-nitrocyclohexyl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions to occur on other functional groups without affecting the protected amine.

Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.

Industry: Industrially, this compound is used in the production of various chemicals and materials. Its role as a protecting group makes it useful in the synthesis of complex molecules required in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-nitrocyclohexyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The nitro group can participate in various reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (4-hydroxycyclohexyl)carbamate
  • tert-Butyl (trans-4-nitrocyclohexyl)carbamate

Comparison: this compound is unique due to the presence of both the nitro and carbamate groups. The nitro group provides additional reactivity compared to similar compounds that may only have hydroxyl or amino groups. This makes it a versatile compound in organic synthesis and various research applications.

Properties

IUPAC Name

tert-butyl N-(4-nitrocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAWQOUTQPBEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159762
Record name Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609546-18-0
Record name Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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